![molecular formula C15H10ClNO4 B055607 4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid CAS No. 113994-39-1](/img/structure/B55607.png)

4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

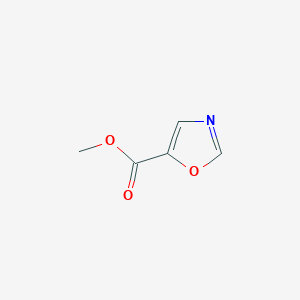

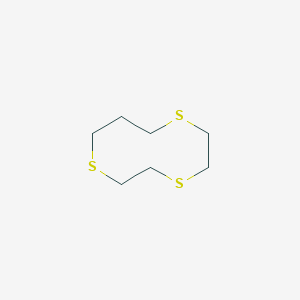

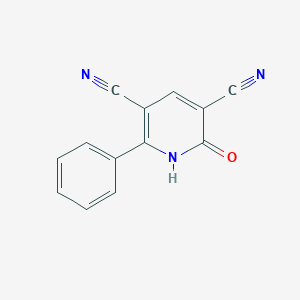

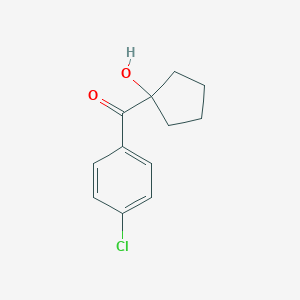

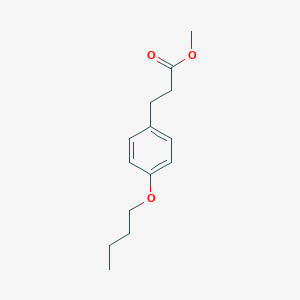

The compound “4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also has a furo[3,4-b]pyridine moiety, which is a fused ring system containing a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and a pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the introduction of the various substituents. Pyridine derivatives can be synthesized through a variety of methods, including the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and furan rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

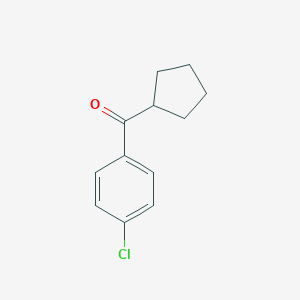

The reactivity of this compound would be influenced by the presence of the pyridine ring, the chlorophenyl group, and the carboxylic acid group. Pyridine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

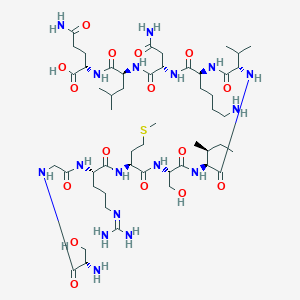

The pyrrolidine ring, a component of the compound, is widely used in medicinal chemistry to develop treatments for human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold for designing new compounds with diverse biological profiles.

Biological Activity of Fused Pyridine Derivatives

Fused pyridine derivatives, such as the one , are of increasing interest in drug design. They are structurally similar to DNA bases like adenine and guanine, which explains their effectiveness in various bioactivities, including antiviral and anticancer activities . This structural similarity can be leveraged to design new drugs that interact effectively with biological targets.

Antidiabetic Applications

Compounds with a pyrrolo[3,4-c]pyridine structure have shown potential in reducing blood glucose levels. This suggests that they may be useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .

Green Chemistry and Catalysis

The related pyridine-2-carboxylic acid has been used as an effective catalyst for the green synthesis of various heterocyclic compounds. This demonstrates the potential of using derivatives of the compound in environmentally friendly synthetic processes .

Anticancer Research

Pyridinyl furan sugar derivatives, which share a similar fused pyridine structure, have been synthesized as active anticancer agents. This indicates the potential of the compound to be used in the synthesis of new anticancer drugs .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring, which is part of the compound’s structure, allows for the creation of different stereoisomers. This can lead to diverse biological profiles of drug candidates due to different binding modes to enantioselective proteins . This application is crucial in the design of drugs with specific target selectivity.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2-chlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO4/c1-7-11(14(18)19)12(8-4-2-3-5-9(8)16)13-10(17-7)6-21-15(13)20/h2-5H,6H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXNWIVLNOEFFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558283 |

Source

|

| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113994-39-1 |

Source

|

| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)